molecular formula C7H16N2O B13616977 O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine

O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine

Cat. No.: B13616977
M. Wt: 144.21 g/mol
InChI Key: RDZYXYYMRBHSFP-UHFFFAOYSA-N
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Description

O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine is a chemical compound with the molecular formula C7H16N2O It is characterized by the presence of a pyrrolidine ring attached to a propyl chain, which is further connected to a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine typically involves the reaction of hydroxylamine with a suitable pyrrolidine derivative. One common method is the O-alkylation of hydroxylamines, where the hydroxylamine is reacted with an alkylating agent in the presence of a base. For example, the reaction of hydroxylamine with 3-chloropropylpyrrolidine in the presence of a base such as sodium hydroxide can yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes the purification of the product through techniques such as distillation or recrystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The hydroxylamine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted hydroxylamine derivatives.

Scientific Research Applications

O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the pyrrolidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine
  • O-(3-trimethylammoniumpropyl)hydroxylamine

Uniqueness

O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine is unique due to its specific structural features, such as the presence of both a pyrrolidine ring and a hydroxylamine group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

O-(3-pyrrolidin-1-ylpropyl)hydroxylamine

InChI

InChI=1S/C7H16N2O/c8-10-7-3-6-9-4-1-2-5-9/h1-8H2

InChI Key

RDZYXYYMRBHSFP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCON

Origin of Product

United States

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